An In-depth Technical Guide to Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (CAS No. 64244-87-7), a bifunctional chemical intermediate of significant value in research and development. Designed for chemists, researchers, and drug development professionals, this document delves into the compound's core chemical properties, outlines robust synthetic protocols, explores its reactivity, and highlights its applications in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and novel agrochemicals.
Core Chemical Profile and Physicochemical Properties
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is a derivative of malonic acid characterized by the presence of a highly reactive acyl chloride and a stable ethyl ester.[1] This dual functionality, combined with a sterically hindered gem-dimethyl group at the α-position, makes it a unique and powerful building block for introducing specific structural motifs in organic synthesis.
The high reactivity of the acyl chloride functional group dictates the compound's handling and storage requirements; it is sensitive to moisture and nucleophiles.[2][3] Proper storage is under an inert atmosphere in a freezer at temperatures of -20°C or lower to maintain its integrity.[1][4]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 64244-87-7 | [1][5] |
| Molecular Formula | C₇H₁₁ClO₃ | [1][5] |
| Molecular Weight | 178.61 g/mol | [1] |
| Density | 1.144 g/cm³ | [1] |
| Boiling Point | 200.8°C at 760 mmHg; 66°C at 16 Torr | [1][5] |
| Flash Point | 74.5°C | [1] |
| Refractive Index | 1.439 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Synonyms | 2-Chlorocarbonyl-2-methyl-propionic acid ethyl ester, Ethyl 2-(chloroformyl)-2-methylpropionate |[1][5] |
Spectroscopic Signature Analysis
While specific spectral data is not broadly published, the expected spectroscopic characteristics can be inferred from its structure:
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¹H NMR: The spectrum would feature a characteristic triplet and quartet for the ethyl ester protons. A prominent singlet, integrating to six protons, would correspond to the two equivalent α-methyl groups.
-
¹³C NMR: Two distinct carbonyl signals are expected in the downfield region, corresponding to the acyl chloride (typically ~170-175 ppm) and the ethyl ester (typically ~168-172 ppm). Signals for the quaternary α-carbon, the ethyl group carbons, and the gem-dimethyl carbons would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions. The acyl chloride carbonyl stretch appears at a higher frequency (approx. 1785-1815 cm⁻¹) compared to the ester carbonyl stretch (approx. 1735-1750 cm⁻¹), a direct result of the high electronegativity of the chlorine atom.
Synthesis, Purification, and Safe Handling
The primary route for synthesizing Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate involves the conversion of its parent carboxylic acid, 2,2-dimethylmalonic acid monoethyl ester, into the corresponding acyl chloride. This transformation is a cornerstone of organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.[6]
The use of thionyl chloride is often preferred in laboratory and industrial settings due to the convenient removal of byproducts; sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gases, which simplifies purification.
Caption: Synthetic workflow for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a representative lab-scale synthesis. All operations must be conducted in a certified fume hood using anhydrous techniques.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with 2,2-dimethylmalonic acid monoethyl ester (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Thionyl Chloride Addition: Thionyl chloride (1.2-1.5 eq) is added dropwise via the dropping funnel at room temperature. The addition rate should be controlled to manage the evolution of HCl and SO₂ gas. Causality: A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid.
-
Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (typically 40-60°C) for 2-4 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.
-
Purification: The reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. Self-Validation: The crude product should be a clear or pale-yellow liquid. The absence of a broad O-H peak in the IR spectrum confirms the removal of the starting material.
-
Final Purification: The resulting crude acyl chloride is purified by fractional distillation under high vacuum to yield the pure product. The boiling point of 66°C at 16 Torr serves as a key validation point for product purity.[5]
Safety and Handling Protocols
Due to its corrosive and toxic nature, strict safety measures are mandatory.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat.[7]
-
Engineering Controls: All manipulations must be performed within a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[8]
-
Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]
-
-
Spill Management: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.
Chemical Reactivity and Key Transformations
The reactivity of Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is dominated by the electrophilic nature of the acyl chloride carbonyl carbon.[3] This carbon is highly susceptible to attack by a wide range of nucleophiles, proceeding through a classic nucleophilic acyl substitution (addition-elimination) mechanism.[6][10] The ester group is significantly less reactive and typically remains intact under conditions that transform the acyl chloride.
Caption: General mechanism for nucleophilic acyl substitution at the acyl chloride.
Protocol: Synthesis of a Secondary Amide (Aminolysis)
This reaction demonstrates the formation of a stable amide bond, a critical linkage in pharmaceutical chemistry.
-
Setup: In a fume hood, dissolve Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of a primary amine (e.g., benzylamine, 2.2 eq) in the same solvent. Causality: Two equivalents of the amine are required. The first acts as the nucleophile, while the second serves as a base to neutralize the HCl byproduct, preventing the protonation of the unreacted amine. Alternatively, 1.1 equivalents of the amine can be used with 1.2 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction and Workup: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
Applications in Carbon-Carbon Bond Formation
The compound is an excellent electrophile for creating new C-C bonds, which is fundamental to building molecular complexity.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it can acylate electron-rich aromatic rings to form aryl ketones. This is a direct method for attaching the functionalized gem-dimethylpropanoyl moiety to aromatic systems.
-
Synthesis of β-Keto Esters: While not a β-keto ester itself, it is a precursor to them.[11][12][13] Reaction with organocuprates (Gilman reagents) or other soft carbon nucleophiles can selectively replace the chloride to generate complex β-keto esters, which are valuable intermediates for synthesizing ketones and other heterocyclic systems.[14]
Role in Pharmaceutical and Agrochemical Development
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate serves as a key starting material or intermediate in several areas of applied chemical research. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing access to a diverse range of target molecules.
-
Active Pharmaceutical Ingredients (APIs): It is cited as a critical intermediate in the synthesis of various APIs, where the gem-dimethyl ester motif is a desired structural feature.[4]
-
Anticancer Research: The compound is used in the development of novel indole derivatives that are being investigated for their potential anticancer properties.[4]
-
Antifungal Agents: It is a precursor for the synthesis of 2,2-dimethyl-2H-chromene derivatives. These chromenes have been identified as effective and low-toxicity antifungal agents with potential applications in agriculture.[4]
-
Fine Chemicals and Dyes: Its high reactivity enables its use in the synthesis of specialty chemicals and dyes where complex molecular structures are required.[4]
References
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
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ACS Publications. Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development. Available at: [Link]
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Chemguide. an introduction to acyl chlorides (acid chlorides). Available at: [Link]
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Wikipedia. Acyl chloride. Available at: [Link]
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Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]
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ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]
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Chemistry LibreTexts. 22.7 Reactions of Acid Chlorides. Available at: [Link]
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Thieme. One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synthesis. Available at: [Link]
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LookChem. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate. Available at: [Link]
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JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]
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ChemBK. Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoat. Available at: [Link]
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